molecular formula C23H20BrF3N4O B10899291 [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B10899291
M. Wt: 505.3 g/mol
InChI Key: UVTPGRFMWLGNIN-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multiple steps, including the formation of the pyrazolo[1,5-A]pyrimidine core and the subsequent attachment of the bromophenyl and trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Attachment of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a bromine atom is introduced to the phenyl ring.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology.

Comparison with Similar Compounds

When compared to similar compounds, [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

Properties

Molecular Formula

C23H20BrF3N4O

Molecular Weight

505.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H20BrF3N4O/c24-16-9-7-14(8-10-16)18-12-20(23(25,26)27)31-21(29-18)17(13-28-31)22(32)30-11-3-5-15-4-1-2-6-19(15)30/h1-2,4,6-10,13,18,20,29H,3,5,11-12H2

InChI Key

UVTPGRFMWLGNIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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